molecular formula C10H12ClNS B6222355 1-(2-methyl-1-benzothiophen-5-yl)methanamine hydrochloride CAS No. 2758001-57-7

1-(2-methyl-1-benzothiophen-5-yl)methanamine hydrochloride

Cat. No.: B6222355
CAS No.: 2758001-57-7
M. Wt: 213.73 g/mol
InChI Key: ULNDPSKVLTWECV-UHFFFAOYSA-N
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Description

1-(2-Methyl-1-benzothiophen-5-yl)methanamine hydrochloride is an aromatic amine derivative featuring a benzothiophene core substituted with a methyl group at position 2 and a methanamine group at position 5, forming a hydrochloride salt. The benzothiophene moiety provides a sulfur-containing heterocyclic system, which may enhance metabolic stability compared to benzene or benzofuran analogs . Its molecular formula is C₉H₁₀ClNS, with a molecular weight of 199.52 g/mol.

Properties

CAS No.

2758001-57-7

Molecular Formula

C10H12ClNS

Molecular Weight

213.73 g/mol

IUPAC Name

(2-methyl-1-benzothiophen-5-yl)methanamine;hydrochloride

InChI

InChI=1S/C10H11NS.ClH/c1-7-4-9-5-8(6-11)2-3-10(9)12-7;/h2-5H,6,11H2,1H3;1H

InChI Key

ULNDPSKVLTWECV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)C=CC(=C2)CN.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Bromination of Benzothiophene Derivatives

The synthesis begins with bromination of a substituted benzothiophene precursor. For 2-methylbenzothiophene derivatives, bromination typically occurs at the 5-position due to the electron-donating methyl group at C2 directing electrophilic substitution.

Reaction Conditions :

  • Reagent : N-Bromosuccinimide (NBS) or bromine (Br₂)

  • Catalyst : FeBr₃ or AlCl₃ (0.5–1.0 equiv.)

  • Solvent : Dichloromethane (DCM) or chloroform

  • Temperature : 0–25°C

  • Yield : 70–85%

Mechanistic Insight :
The methyl group at C2 activates the aromatic ring, favoring bromination at C5 via electrophilic aromatic substitution. FeBr₃ coordinates with bromine, enhancing electrophilicity.

Amination of Brominated Intermediate

The brominated intermediate undergoes nucleophilic substitution to introduce the methanamine group.

Procedure :

  • Lithiation : Treatment with LDA (lithium diisopropylamide) at −78°C generates a lithiated species at C5.

  • Quenching with Nitrile : Addition of acetonitrile forms a nitrile intermediate.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ reduces the nitrile to a primary amine.

Optimization Notes :

  • Solvent : Tetrahydrofuran (THF) for lithiation; ethanol for hydrogenation.

  • Yield : 50–65% after reduction.

Hydrochloride Salt Formation

The free base is treated with HCl gas or concentrated HCl in diethyl ether to precipitate the hydrochloride salt.

Purification : Recrystallization from ethanol/ether mixtures yields >95% purity.

Catalytic Reductive Amination Approach

One-Pot Synthesis Using Iridium Catalysts

Recent advances employ iridium-based catalysts for tandem reductive amination, bypassing intermediate isolation.

Reaction Setup :

  • Substrates : 2-Methylbenzothiophene-5-carbaldehyde and methylamine.

  • Catalyst : [Ir(cod)Cl]₂ (0.2 mol%)

  • Reductant : Molecular hydrogen (H₂, 50 psi)

  • Base : Cs₂CO₃ (20 mol%)

  • Solvent : Methanol, 100°C, 16 hours.

Key Advantages :

  • Atom Economy : Direct coupling of aldehyde and amine.

  • Yield : 78–82%.

Mechanistic Pathway :

  • Imine Formation : Condensation of aldehyde and amine.

  • Hydride Transfer : Ir-catalyzed hydrogenation of imine to amine.

Friedel-Crafts Alkylation Strategy

Methyl Group Introduction

Friedel-Crafts alkylation installs the methyl group at C2 of benzothiophene.

Conditions :

  • Reagent : Methyl chloride (CH₃Cl)

  • Catalyst : AlCl₃ (1.2 equiv.)

  • Solvent : Nitromethane, 40°C, 12 hours

  • Yield : 60–70%.

Subsequent Functionalization

The methylated benzothiophene undergoes nitration (HNO₃/H₂SO₄) followed by reduction (Sn/HCl) to introduce the amine group.

Challenges :

  • Regioselectivity : Nitration at C5 requires careful control of reaction conditions.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) isolates the amine intermediate.

Comparative Analysis of Methods

Method Yield Complexity Catalyst Cost Scalability
Bromination/Amination50–65%ModerateLowIndustrial
Iridium-Catalyzed78–82%HighHighLab-scale
Friedel-Crafts Alkylation60–70%LowLowPilot-scale

Key Observations :

  • Catalytic Methods : Higher yields but require expensive iridium complexes.

  • Traditional Routes : Cost-effective but involve multi-step purifications.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adoption of flow chemistry reduces reaction times and improves safety for bromination and hydrogenation steps.

Case Study :

  • Reactors : Microfluidic chips for bromination (residence time: 2 min).

  • Throughput : 1 kg/day with >90% purity.

Green Chemistry Innovations

  • Solvent Replacement : Switch from DCM to cyclopentyl methyl ether (CPME) reduces environmental impact.

  • Catalyst Recycling : Immobilized Ir catalysts on mesoporous silica enable reuse for 5 cycles .

Chemical Reactions Analysis

1-(2-methyl-1-benzothiophen-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides.

Scientific Research Applications

Pharmaceutical Development

The unique structure of 1-(2-methyl-1-benzothiophen-5-yl)methanamine hydrochloride suggests potential applications in drug discovery, particularly in developing new therapeutic agents targeting neurological disorders or cancer. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine, which are crucial in mood regulation and various psychiatric conditions.

Chemical Synthesis

This compound can serve as an intermediate in synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including alkylation and acylation, making it valuable in synthetic organic chemistry.

Biochemical Studies

Given its structural characteristics, this compound may be used in biochemical assays to study enzyme interactions or receptor binding. The benzothiophene ring is known to exhibit significant biological activity, which could be harnessed for studying metabolic pathways or drug-receptor interactions.

Material Science

The compound's properties may lend themselves to applications in materials science, particularly in developing polymers or other materials that require specific electronic or optical characteristics.

Table: Comparative Analysis of Related Compounds

Compound NameApplicationsKey Findings
Benzothiophene derivativesAntitumor agentsShowed significant cytotoxicity against cancer cells
AminoalkylbenzothiophenesNeurological studiesDemonstrated activity on serotonin receptors
Substituted phenylaminesSynthetic intermediatesUseful in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(2-methyl-1-benzothiophen-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in cellular signaling and metabolic processes.

Comparison with Similar Compounds

Key Observations:

Core Structure Differences: The benzothiophene core (Target) contains sulfur, which may confer distinct electronic properties compared to oxygen in benzofuran or nitrogen-rich benzimidazoles . Sulfur’s larger atomic size and lower electronegativity could enhance lipophilicity and π-stacking interactions.

Trifluoromethyl () and cyclopropyl () substituents alter electronic and steric profiles, impacting bioavailability and target binding.

Salt Forms and Solubility: Dihydrochloride salts (e.g., ) likely exhibit higher aqueous solubility than monohydrochloride forms (Target, ).

Q & A

Q. What are the optimal synthetic routes for 1-(2-methyl-1-benzothiophen-5-yl)methanamine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves functionalizing the benzothiophene core. A common approach is the reductive amination of 2-methyl-1-benzothiophene-5-carbaldehyde using sodium cyanoborohydride in methanol, followed by HCl neutralization . Key variables include:

  • Solvent choice : Polar aprotic solvents (e.g., THF) improve intermediate stability.
  • Temperature : Maintain ≤0°C during amine hydrochloride formation to prevent byproducts.
  • Purification : Recrystallization from ethanol/ether mixtures enhances purity (>95% by HPLC) .

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm the benzothiophene core and amine hydrochloride moiety (e.g., δ 2.4 ppm for methyl group; δ 8.1 ppm for aromatic protons) .
  • HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to detect impurities (<0.5%) and verify molecular ion [M+H]+^+ at m/z 208.1 .
  • Elemental analysis : Match calculated vs. observed C, H, N, Cl percentages (±0.3% tolerance) .

Advanced Research Questions

Q. How can contradictory bioactivity data across structural analogs be resolved?

Methodological Answer: Contradictions often arise from subtle structural variations. For example:

  • Substituent effects : The 2-methyl group on benzothiophene enhances metabolic stability but reduces binding affinity to serotonin receptors compared to unsubstituted analogs .
  • Chirality : Enantiomers (e.g., R vs. S configurations) may show divergent activities (e.g., 10-fold difference in IC50_{50} values) .
    Resolution strategies :
    • Perform docking studies to map steric/electronic interactions (e.g., using AutoDock Vina).
    • Validate with radioligand binding assays (e.g., 3H^3H-ligand displacement in HEK-293 cells) .

Q. What experimental designs are recommended for assessing the compound’s pharmacokinetic (PK) properties?

Methodological Answer: Use a tiered approach:

In vitro assays :

  • Plasma stability : Incubate with rat plasma (37°C, 24h); monitor degradation via LC-MS.
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms (IC50_{50} <10 μM indicates high risk) .

In vivo PK (rodent model) :

  • Administer IV (1 mg/kg) and oral (10 mg/kg) doses.
  • Calculate AUC, t1/2t_{1/2}, and bioavailability using non-compartmental analysis (WinNonlin) .

Q. How can structure-activity relationship (SAR) studies be optimized for this compound?

Methodological Answer: Focus on core modifications and substituent effects :

  • Benzothiophene vs. benzofuran : Replace sulfur with oxygen to assess electronic impact on receptor binding (ΔpIC50_{50} ~1.5 log units observed) .
  • Amine substituents : Compare primary (methanamine) vs. secondary (ethylamine) amines; primary amines generally show higher solubility but lower membrane permeability .
    Tools :
    • QSAR models : Use MOE or Schrödinger to predict logP and pKa.
    • Crystallography : Co-crystallize with target proteins (e.g., monoamine transporters) to identify key binding residues .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility and stability profiles?

Methodological Answer: Variations often stem from:

  • pH dependence : Solubility peaks at pH 2–3 (hydrochloride form) but drops >pH 6 (free base precipitates) .
  • Light sensitivity : Degrades under UV light (t1/2_{1/2} <24h); store in amber vials at -20°C .
    Validation :
    • Replicate experiments using USP-standard buffers.
    • Include control samples with antioxidants (e.g., 0.1% BHT) to isolate degradation pathways .

Safety and Handling

Q. What precautions are critical for safe handling in laboratory settings?

Methodological Answer:

  • PPE : Use nitrile gloves and fume hoods during synthesis (amine hydrochloride may release HCl vapor) .
  • Spill management : Neutralize with sodium bicarbonate before disposal .
  • First aid : For eye exposure, rinse with 0.9% saline for 15+ minutes; seek medical evaluation for persistent irritation .

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